molecular formula C19H14ClFN2O2S B2774299 2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole CAS No. 477872-46-1

2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole

Cat. No. B2774299
CAS RN: 477872-46-1
M. Wt: 388.84
InChI Key: IAQYZTHTHVIENO-FSJBWODESA-N
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Description

2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole (hereafter referred to as compound A) is a small molecule that has been studied extensively for its potential applications in scientific research. Compound A is a member of the thiazole family, a group of organic compounds that are known for their ability to bind to proteins and other molecules. Compound A has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and transporters.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of isostructural thiazole derivatives with specific substitutions, such as fluorophenyl and chlorophenyl groups, has been achieved. These materials have been analyzed through crystallization and single crystal diffraction, revealing their structural characteristics. The planarity of the molecules, except for the orientation of the fluorophenyl groups, suggests potential applications in molecular engineering and materials science, where the precise orientation of substituents can influence material properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activities

Thiazino-oxazine derivatives, which share structural similarities with the query compound, have shown promising antimicrobial activities against specific bacterial and fungal strains. The study indicates the potential of thiazole derivatives in developing new antimicrobial agents, highlighting the importance of structural variations in enhancing biological activity (Piste, 2018).

Molecular Dynamics and Corrosion Inhibition

Research on thiazole and thiadiazole derivatives, including those with chlorophenyl substituents, has explored their effectiveness as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict their performances, suggesting their potential applications in protecting metals from corrosion. This work underscores the role of molecular design in developing efficient corrosion inhibitors (Kaya et al., 2016).

Antinociceptive and Anti-inflammatory Properties

Studies on thiazolopyrimidine derivatives have demonstrated significant antinociceptive and anti-inflammatory activities, presenting these compounds as potential therapeutic agents. The research highlights the influence of aryl ring substitutions on biological activity, which can guide the design of new drugs with reduced side effects and enhanced efficacy (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2S/c1-11-17(26-18(22-11)13-3-7-15(20)8-4-13)12(2)23-25-19(24)14-5-9-16(21)10-6-14/h3-10H,1-2H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQYZTHTHVIENO-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)C3=CC=C(C=C3)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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